molecular formula C7H12O2 B2958960 (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol CAS No. 1708160-44-4

(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol

Cat. No.: B2958960
CAS No.: 1708160-44-4
M. Wt: 128.171
InChI Key: VBTCOFGVPGTNNA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for (3-Oxabicyclo[41

Chemical Reactions Analysis

Types of Reactions

(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various reagents, including halides and nucleophiles, can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, ethers.

    Substitution: Functionalized derivatives with different substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural feature allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-oxabicyclo[4.1.0]heptan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-3-6-5-1-2-9-4-7(5)6/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTCOFGVPGTNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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